Fasudil Impurity 3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

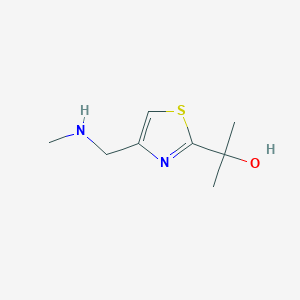

Fasudil Impurity 3 is an impurity of Fasudil . Fasudil is a cyclic nucleotide-dependent protein kinase inhibitor and Rho-associated kinase inhibitor . It is used for the treatment of cerebral vasospasm . The molecular formula of this compound is C14H17N3O2S.HCl .

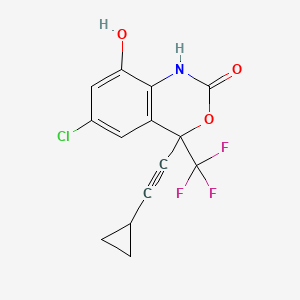

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H17N3O2S.HCl . The molecular weight is 291.37 .Physical And Chemical Properties Analysis

This compound is a white powder . The molecular formula is C14H17N3O2S.HCl and the molecular weight is 291.37 .Scientific Research Applications

Quality Control in Drug Manufacturing

Fasudil hydrochloride, a Rho-kinase inhibitor and vasodilator, undergoes stringent quality control during manufacturing. The identification and control of process-related impurities, including Fasudil Impurity 3, are crucial. Techniques like RP-HPLC with volatile mobile phase gradient elution and UV detection, as well as high-resolution TOF-MS analysis, play a vital role in ensuring the quality of fasudil hydrochloride. These methods help in determining the elemental compositions and structures of impurities, thereby aiding in quality control of the fasudil hydrochloride bulk drug substance and injection (Song, Chen, Lu, & Hang, 2014).

Pharmaceutical Analysis and Quality Control

In the realm of pharmaceutical analysis, a developed RP-HPLC method is utilized for determining the impurities and dimers in fasudil hydrochloride. This method is highlighted for its simplicity, accuracy, and sensitivity, making it a suitable choice for the assay and quality control of impurities and dimers in fasudil hydrochloride (Xiao-wen, 2013).

Drug Delivery Systems

Research into the development of drug delivery systems, like liposomal fasudil, is another application area. This involves creating formulations for delivering fasudil to targeted areas, such as the brain. Studies on the stability of fasudil-loaded liposomes and their sustained release properties are significant. These formulations show promise in clinical evaluation for conditions like ischemia (Ishida, Takanashi, Doi, Yamamoto, & Kiwada, 2002).

Therapeutic Applications

Fasudil, including its impurities, is studied for its therapeutic applications. This includes research on its efficacy in conditions like stable angina, where fasudil significantly increased the ischemic threshold in patients during exercise. Such studies are crucial in understanding the drug's broader applications and efficacy (Vicari et al., 2005).

properties

CAS RN |

166895-80-3 |

|---|---|

Molecular Formula |

C14H17N3O2S . HCl |

Molecular Weight |

291.37 36.46 |

Appearance |

White powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

Isoquinoline, 8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, hydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.